2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-N-(beta-Hydroxyethylamino)azobenzene is an aromatic azo compound characterized by the presence of two phenyl rings connected by an azo bond (–N=N–) and substituted with beta-hydroxyethylamino groups. This compound belongs to the broader class of azobenzenes, which are well-known for their versatile applications in various fields, including dyes, photochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-N-(beta-Hydroxyethylamino)azobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds under acidic conditions.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods
Industrial production of 4,4’-N-(beta-Hydroxyethylamino)azobenzene follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-N-(beta-Hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the azo group to azoxy or nitro compounds under oxidative conditions.
Reduction: The azo group can be reduced to hydrazo or amine derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Azoxybenzenes and nitrobenzenes.
Reduction: Hydrazo compounds and aniline derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Scientific Research Applications
4,4’-N-(beta-Hydroxyethylamino)azobenzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-N-(beta-Hydroxyethylamino)azobenzene involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization affects the compound’s electronic and steric properties, enabling it to interact with various molecular targets. In biological systems, it can modulate the activity of proteins and ion channels by altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with no substituents.
4,4’-Dihydroxyazobenzene: Substituted with hydroxy groups at the 4 positions.
4,4’-Diaminoazobenzene: Substituted with amino groups at the 4 positions.
Uniqueness
4,4’-N-(beta-Hydroxyethylamino)azobenzene is unique due to the presence of beta-hydroxyethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble azo compounds and in studies involving biological systems where solubility is crucial .
Properties
CAS No. |
120404-26-4 |
---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |
InChI Key |
ILDXQYVFZBZVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Canonical SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.